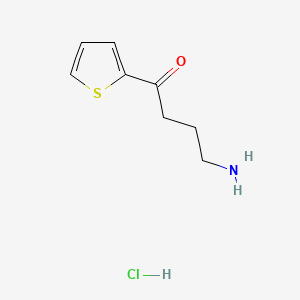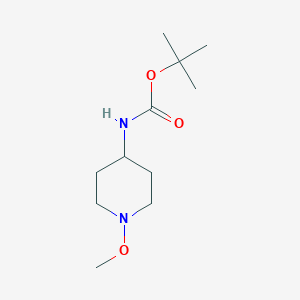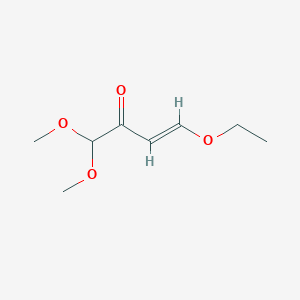
Tert-butyl 4-bromo-2-ethynylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-bromo-2-ethynylbenzoate: is an organic compound with the molecular formula C13H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an ethynyl group. The tert-butyl group is attached to the carboxyl group of the benzoic acid. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethynylbenzoic acid: The starting material, 2-ethynylbenzoic acid, is brominated at the 4-position using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The resulting 4-bromo-2-ethynylbenzoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form tert-butyl 4-bromo-2-ethynylbenzoate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Tert-butyl 4-bromo-2-ethynylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized products, depending on the oxidizing agent used.
Reduction Reactions: The compound can undergo reduction reactions to convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or primary amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include tert-butyl 4-amino-2-ethynylbenzoate or tert-butyl 4-alkoxy-2-ethynylbenzoate.
Oxidation Reactions: Products include tert-butyl 4-bromo-2-oxo-benzoate.
Reduction Reactions: Products include tert-butyl 4-bromo-2-ethylbenzoate.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 4-bromo-2-ethynylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach various biomolecules to synthetic scaffolds for research purposes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-bromo-2-ethynylbenzoate involves its interaction with various molecular targets, depending on the specific application. In bioconjugation reactions, the ethynyl group can form covalent bonds with biomolecules, facilitating the attachment of synthetic scaffolds. In drug development, the compound’s bromine and ethynyl groups can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-bromo-2-fluorobenzoate: Similar structure but with a fluorine atom instead of an ethynyl group.
Tert-butyl 4-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an ethynyl group.
Tert-butyl 4-bromo-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of an ethynyl group.
Uniqueness: Tert-butyl 4-bromo-2-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. The ethynyl group allows for specific types of chemical reactions, such as click chemistry, which are not possible with the other similar compounds.
Propriétés
Formule moléculaire |
C13H13BrO2 |
|---|---|
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
tert-butyl 4-bromo-2-ethynylbenzoate |
InChI |
InChI=1S/C13H13BrO2/c1-5-9-8-10(14)6-7-11(9)12(15)16-13(2,3)4/h1,6-8H,2-4H3 |
Clé InChI |
RUAIACVNIXFRML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)



amine hydrochloride](/img/structure/B13489112.png)


![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)

